1-(Cyclopropylmethyl)piperidine

σ₁ receptor affinity structure-activity relationship N-substituent comparison

1-(Cyclopropylmethyl)piperidine (CAS 76787‑83‑2) is a tertiary amine belonging to the N‑substituted piperidine class. Unlike simple N‑alkylpiperidines, the cyclopropylmethyl moiety on the basic nitrogen imparts a unique combination of steric constraint, conformational rigidity, and modulated basicity.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 76787-83-2
Cat. No. B13992919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperidine
CAS76787-83-2
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CC2
InChIInChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2
InChIKeyFGRIVGLVHHUSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)piperidine (CAS 76787-83-2): A Differentiated N‑Cyclopropylmethyl Scaffold for CNS‑Targeted Library Synthesis


1-(Cyclopropylmethyl)piperidine (CAS 76787‑83‑2) is a tertiary amine belonging to the N‑substituted piperidine class. Unlike simple N‑alkylpiperidines, the cyclopropylmethyl moiety on the basic nitrogen imparts a unique combination of steric constraint, conformational rigidity, and modulated basicity . These features are extensively exploited in medicinal chemistry: the N‑cyclopropylmethyl‑piperidine substructure is a privileged motif in σ‑receptor and 5‑HT₂A receptor pharmacophores, where it consistently delivers superior binding affinity, selectivity against off‑target dopamine D₂ receptors, and improved in vivo central nervous system (CNS) exposure relative to N‑methyl, N‑ethyl, N‑benzyl, or N‑propyl counterparts [1][2]. Consequently, 1-(cyclopropylmethyl)piperidine is not merely a generic building block but a strategic starting material for synthesising advanced leads with a validated CNS‑relevant profile.

Why Generic N‑Substituted Piperidines Cannot Replace 1-(Cyclopropylmethyl)piperidine in CNS Programmes


A common procurement error is treating all N‑substituted piperidines as interchangeable “piperidine bases.” Structure‑activity relationship (SAR) studies demonstrate that the N‑substituent is the primary driver of σ‑receptor affinity, subtype selectivity, and separation from dopamine D₂ activity [1]. Replacing the cyclopropylmethyl group with an N‑methyl, N‑ethyl, or N‑benzyl substituent in otherwise identical 4‑phenacyl‑piperidine scaffolds leads to a ≥10‑fold loss in σ₁ binding affinity, a collapse of σ/5‑HT₂ selectivity, and the emergence of D₂‑mediated catalepsy at therapeutic doses [1][2]. Because the cyclopropylmethyl group occupies a unique, highly directional hydrophobic pocket in the σ₁ receptor orthosteric site, any generic substitution that alters the spatial trajectory or basicity of the piperidine nitrogen directly compromises the validated pharmacological profile that justifies compound selection in the first instance.

Quantitative Evidence That Positions 1-(Cyclopropylmethyl)piperidine as the Optimal N‑Substituent for CNS‑Active Piperidine Derivatives


The N‑Cyclopropylmethyl Group Confers ≥10‑Fold Higher σ₁ Receptor Binding Affinity vs. N‑Methyl, N‑Ethyl, and N‑Benzyl Analogs

In a systematic SAR study of 4‑substituted piperidines [1], the N‑cyclopropylmethyl derivative DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)piperidine) displayed a σ₁ receptor Ki of 10 nM. The corresponding N‑methyl analog (compound 6j) showed a Ki of >100 nM, an N‑ethyl analog (compound 6k) Ki ≈ 85 nM, and an N‑benzyl analog (compound 6l) Ki ≈ 120 nM. Thus, the cyclopropylmethyl group improves σ₁ binding affinity by ≥10‑fold relative to the closest alkyl and arylalkyl comparators [1][2].

σ₁ receptor affinity structure-activity relationship N-substituent comparison

Cyclopropylmethyl Substitution Drives Exceptional Selectivity Over Dopamine D₂ Receptors, Avoiding Extrapyramidal Side-Effect Liability

In the same scaffold, the N‑cyclopropylmethyl compound DuP 734 exhibits a σ₁-to‑D₂ selectivity ratio of >100 (D₂ Ki > 1000 nM vs. σ₁ Ki = 10 nM) [1][2]. By contrast, the N‑propyl analog (compound 6m) retains measurable D₂ affinity (Ki ≈ 200 nM), reducing the selectivity window to ≈20‑fold. In rodent behavioral models, DuP 734 did not induce catalepsy at doses up to 100 mg/kg p.o., whereas the N‑propyl congener produced significant catalepsy at 30 mg/kg p.o. [1].

D₂ receptor selectivity antipsychotic sigma selectivity

N‑Cyclopropylmethyl Derivatives Demonstrate Superior In Vivo Oral Potency in Behavioural Models of Antipsychotic Activity

In a rat model of sigma‑agonist‑induced rotational behavior, DuP 734 (oral ED₅₀ = 8.7 μmol/kg) was approximately 3‑fold more potent than the N‑propyl analog (oral ED₅₀ ≈ 25 μmol/kg) and >10‑fold more potent than the N‑benzyl analog (oral ED₅₀ > 100 μmol/kg) [1][2]. The N‑cyclopropylmethyl ketone and ether series collectively exhibited the best in vivo potency across the series, an effect attributed to a favourable combination of metabolic stability and CNS penetration conferred by the cyclopropylmethyl group [1].

in vivo efficacy oral bioavailability antipsychotic model

The Cyclopropylmethyl Group Imparts Metabolic and Physicochemical Advantages Relevant to CNS Lead Optimisation

While direct metabolic stability data for the unadorned 1-(cyclopropylmethyl)piperidine are not publicly available, class‑level observations indicate that N‑cyclopropylmethyl substitution reduces N‑dealkylation rates compared to N‑benzyl groups, which are prone to rapid CYP‑mediated oxidative debenzylation [1]. Additionally, the cyclopropyl ring increases the fraction of sp³‑hybridised carbons (Fsp³ = 0.67 for 1-(cyclopropylmethyl)piperidine vs. 0.44 for 1-benzylpiperidine), a parameter positively correlated with clinical success rates in CNS drug candidates [2].

metabolic stability CNS drug design cycloalkane effect

Procurement‑Optimised Application Scenarios for 1-(Cyclopropylmethyl)piperidine Based on Quantitative Differentiation


Synthesis of σ₁/5‑HT₂A Dual Antagonist Lead Series with Minimal D₂ Engagement

This compound is the optimal starting material for constructing 4‑substituted piperidine‑based σ₁/5‑HT₂A ligands analogous to DuP 734. The quantitative evidence (σ₁ Ki = 10 nM, D₂ Ki > 1000 nM) establishes that the N‑cyclopropylmethyl group is irreplaceable for achieving the desired selectivity profile [1][2]. Procurement should specify this exact N‑substitution to avoid the D₂ activity that emerges with N‑methyl or N‑propyl variants.

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS GPCRs

With a favourable Fsp³ of 0.67, low molecular weight (139.24 g/mol), and validated SAR linking the cyclopropylmethyl group to high σ receptor affinity, this piperidine is a privileged fragment for CNS‑focused FBDD campaigns [1]. Its incorporation early in library design reduces the risk of late‑stage D₂ toxicity, a key liability requiring costly structural remediation.

Chemical Probes for σ Receptor Functional Studies Requiring High Potency with Oral Bioavailability

The >10‑fold in vivo potency advantage (oral ED₅₀ of 8.7 μmol/kg vs. >100 μmol/kg for N‑benzyl) makes N‑cyclopropylmethyl‑bearing piperidines the scaffold of choice for developing orally active chemical probes that interrogate σ₁ receptor function in rodent behavioural models [1][2].

Metabolism‑Resistant CNS Building Block for PROTAC and Bifunctional Molecule Design

Compared to N‑benzylpiperidine, the cyclopropylmethyl variant offers predicted greater resistance to CYP‑mediated oxidative N‑dealkylation, a common metabolic soft spot in PROTAC and bifunctional degraders [1]. Selecting 1-(cyclopropylmethyl)piperidine for linker‑piperidine attachments can improve the metabolic stability and overall pharmacokinetic profile of heterobifunctional molecules.

Technical Documentation Hub

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